![molecular formula C28H22N2 B14249383 5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine CAS No. 204375-75-7](/img/structure/B14249383.png)
5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety attached to a dihydrophenazine core, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Phenanthrene Moiety: The phenanthrene ring system can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Phenanthrene Moiety: The phenanthrene moiety is then attached to the dihydrophenazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Methylation: The final step involves the methylation of the dihydrophenazine core to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the phenanthrene and dihydrophenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Methyl-10-[(phenanthren-9-yl)methyl]-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and cellular membranes, leading to various biological effects.
Pathways Involved: It may induce oxidative stress, disrupt cellular signaling pathways, and interfere with cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,10-phenanthroline: A related compound with a similar phenanthrene core but differing in the substitution pattern and overall structure.
10-Phenylphenanthrene: Another compound with a phenanthrene core, used in similar applications but with distinct chemical properties.
Properties
CAS No. |
204375-75-7 |
|---|---|
Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-methyl-10-(phenanthren-9-ylmethyl)phenazine |
InChI |
InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-21-18-20-10-2-3-11-22(20)24-13-5-4-12-23(21)24/h2-18H,19H2,1H3 |
InChI Key |
RZSIWWDZOSRCHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


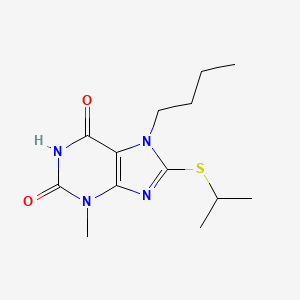
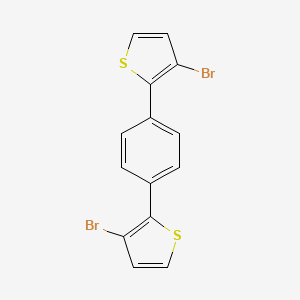

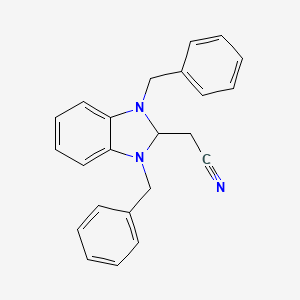
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
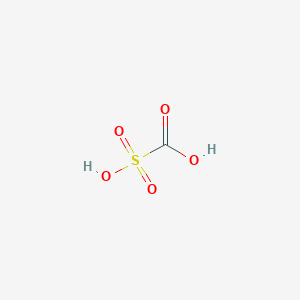
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
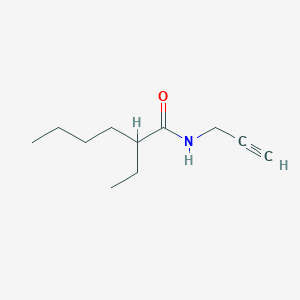
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
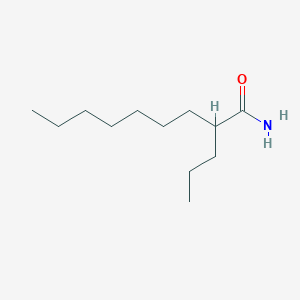
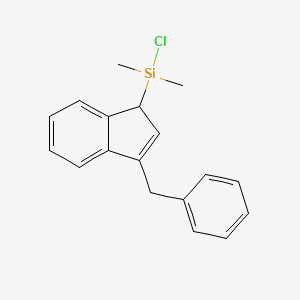
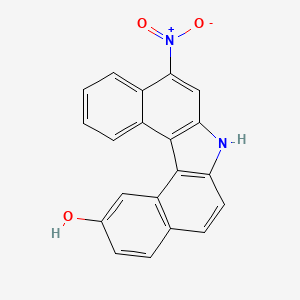
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
